molecular formula C27H48O5 B1234477 5beta-Cyprinol

5beta-Cyprinol

Cat. No. B1234477
M. Wt: 452.7 g/mol
InChI Key: JNMALBXXJSWZQY-JKUZLEDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5beta-cyprinol is a 3alpha-hydroxy steroid, a 7alpha-hydroxy steroid, a 12alpha-hydroxy steroid, a 26-hydroxy steroid, a 27-hydroxy steroid and a cyprinol. It derives from a hydride of a 5beta-cholestane.

Scientific Research Applications

Metabolic Pathways and Uterine Contractility

  • Progesterone Metabolism and Uterine Relaxation : Research has identified a potential role for metabolites of progesterone, such as 5beta-dihydroprogesterone (5beta-DHP), in regulating uterine contractility, suggesting a novel pathway involving the pregnane X receptor (PXR) and inducible nitric oxide synthase (iNOS) during pregnancy (Mitchell et al., 2005).

Bile Acid Receptor Interactions

  • Farnesoid X Receptor Antagonism : Studies on 5beta-cyprinol and related bile alcohols have shown their role as antagonists to the farnesoid X receptor (FXR), a key receptor involved in lipid homeostasis. This suggests a critical role for the orientation of the A-ring in bile salts for their function as agonists or antagonists, with implications for understanding lipid metabolism and potential therapeutic targets (Nishimaki‐Mogami et al., 2006).

Digestive Detergent and Toxicity

  • Physicochemical and Physiological Properties : The isolation and characterization of 5alpha-cyprinol sulfate from the bile of the Asiatic carp (Cyprinus carpio) have provided insights into its role as an effective digestive detergent in cyprinid fish. Despite its beneficial digestive role, it also exhibits hemolytic, cholestatic, and toxic properties when introduced into mammalian systems, highlighting the importance of understanding species-specific metabolism and potential risks (Goto et al., 2003).

properties

Product Name

5beta-Cyprinol

Molecular Formula

C27H48O5

Molecular Weight

452.7 g/mol

IUPAC Name

(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-7-hydroxy-6-(hydroxymethyl)heptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol

InChI

InChI=1S/C27H48O5/c1-16(5-4-6-17(14-28)15-29)20-7-8-21-25-22(13-24(32)27(20,21)3)26(2)10-9-19(30)11-18(26)12-23(25)31/h16-25,28-32H,4-15H2,1-3H3/t16-,18+,19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

JNMALBXXJSWZQY-JKUZLEDPSA-N

Isomeric SMILES

C[C@H](CCCC(CO)CO)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CC(CCCC(CO)CO)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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